molecular formula C18H20O B14126792 1-([1,1'-Biphenyl]-4-yl)-2-methylpentan-1-one CAS No. 59662-28-1

1-([1,1'-Biphenyl]-4-yl)-2-methylpentan-1-one

Katalognummer: B14126792
CAS-Nummer: 59662-28-1
Molekulargewicht: 252.3 g/mol
InChI-Schlüssel: UJTDOWFEBUTOIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1,1’-Biphenyl]-4-yl-2-methyl-1-pentanone is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl group attached to a pentanone moiety. Biphenyl derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry, due to their unique structural and chemical properties .

Vorbereitungsmethoden

The synthesis of 1-[1,1’-Biphenyl]-4-yl-2-methyl-1-pentanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of biphenyl with 2-methyl-1-pentanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis of 1-[1,1’-Biphenyl]-4-yl-2-methyl-1-pentanone .

Analyse Chemischer Reaktionen

1-[1,1’-Biphenyl]-4-yl-2-methyl-1-pentanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Wissenschaftliche Forschungsanwendungen

1-[1,1’-Biphenyl]-4-yl-2-methyl-1-pentanone has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-2-methyl-1-pentanone involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

1-[1,1’-Biphenyl]-4-yl-2-methyl-1-pentanone can be compared with other biphenyl derivatives, such as:

    Biphenyl: A simpler compound with two benzene rings connected by a single bond.

    4,4’-Dimethyl-1,1’-biphenyl: A biphenyl derivative with methyl groups attached to the 4 and 4’ positions.

    2,2’-Dibromo-1,1’-biphenyl: A biphenyl derivative with bromine atoms attached to the 2 and 2’ positions.

The uniqueness of 1-[1,1’-Biphenyl]-4-yl-2-methyl-1-pentanone lies in its specific structural features, which confer distinct chemical and biological properties compared to other biphenyl derivatives .

Eigenschaften

CAS-Nummer

59662-28-1

Molekularformel

C18H20O

Molekulargewicht

252.3 g/mol

IUPAC-Name

2-methyl-1-(4-phenylphenyl)pentan-1-one

InChI

InChI=1S/C18H20O/c1-3-7-14(2)18(19)17-12-10-16(11-13-17)15-8-5-4-6-9-15/h4-6,8-14H,3,7H2,1-2H3

InChI-Schlüssel

UJTDOWFEBUTOIH-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.